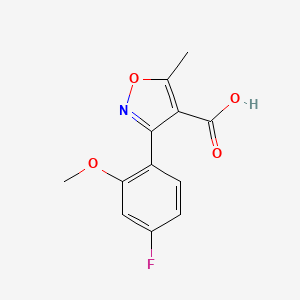

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a phenyl ring with 4-fluoro and 2-methoxy substituents. Isoxazole-carboxylic acids are frequently used as intermediates in pharmaceutical synthesis, such as in the development of antibiotics (e.g., flucloxacillin impurities) and antiviral agents . The combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring may influence reactivity, solubility, and target interactions compared to simpler derivatives.

Propriétés

Formule moléculaire |

C12H10FNO4 |

|---|---|

Poids moléculaire |

251.21 g/mol |

Nom IUPAC |

3-(4-fluoro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(13)5-9(8)17-2/h3-5H,1-2H3,(H,15,16) |

Clé InChI |

XJCPIZFTIFUYDJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=NO1)C2=C(C=C(C=C2)F)OC)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Detailed Synthetic Route

Step 1: Synthesis of 4-Fluoro-2-methoxyphenylboronic Acid

- Starting from fluorinated and methoxylated aromatic compounds, the phenylboronic acid is prepared via established fluorination and methoxylation reactions.

- This intermediate is critical as it carries the specific substitution pattern required on the phenyl ring.

Step 2: Isoxazole Ring Formation

- The phenylboronic acid derivative undergoes cyclization with appropriate reagents to form the isoxazole ring.

- Commonly, this involves condensation with β-dicarbonyl compounds or equivalents, followed by cyclization under acidic or basic conditions.

- The methyl group at the 5-position is introduced via methylation of the isoxazole precursor or by using methyl-substituted starting materials.

Step 3: Introduction of the Carboxylic Acid Group

- The carboxylic acid at the 4-position of the isoxazole ring is introduced either by direct carboxylation or by hydrolysis of ester intermediates.

- For example, ethyl esters of 5-methylisoxazole-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the target acid.

Industrial Scale Considerations

- Industrial synthesis optimizes yield and purity by employing continuous flow synthesis and automated reaction monitoring.

- Purification steps such as crystallization and solvent selection are critical to obtaining high-purity product.

- Solvents like toluene, ethyl acetate, and chlorinated solvents are commonly used in various stages, especially for acid chloride formation and subsequent reactions.

Related Synthetic Processes and Comparative Analysis

Though direct detailed literature on the exact compound is limited, related isoxazole derivatives have well-documented synthetic processes that inform the preparation of this compound.

Synthesis of 5-Methylisoxazole-4-carboxylic Acid Derivatives

A patented process for preparing 5-methylisoxazole-4-carboxylic acid derivatives involves the following key steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| (a) | Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride | 75°C to 150°C | Forms ethyl ethoxymethyleneacetoacetic ester |

| (b) | Reaction with sodium acetate and hydroxylamine sulfate | -20°C to 10°C | Forms ethyl-5-methylisoxazole-4-carboxylate |

| (c) | Hydrolysis with strong acid | Ambient to reflux | Converts ester to 5-methylisoxazole-4-carboxylic acid |

| (d) | Reaction with thionyl chloride | 0°C to room temp | Forms acid chloride intermediate |

| (e) | Reaction with amine (e.g., trifluoromethyl aniline) and base | 0°C to 50°C | Forms amide derivatives |

This process is noted for its high purity, low by-product formation, and elimination of distillation steps for intermediates, which can be adapted for similar isoxazole carboxylic acids with different aryl substitutions.

Key Improvements in Process

- Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities.

- Reverse addition technique in amide formation minimizes by-product formation.

- Use of dry thionyl chloride and preferred solvents (toluene, ethyl acetate) enhances reaction efficiency.

Data Tables Summarizing Preparation Parameters

| Parameter | Description | Typical Conditions | Impact on Yield/Purity |

|---|---|---|---|

| Starting materials | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75-150°C reaction | Efficient formation of key ester intermediate |

| Hydroxylamine source | Hydroxylamine sulfate preferred | -20°C to 10°C | Reduces isomeric impurities |

| Acid chloride formation | Thionyl chloride, dry conditions | 0-25°C, solvents like toluene | High purity acid chloride, avoids hydrolysis |

| Amide coupling | Amine base (e.g., triethylamine), dropwise addition | 0-50°C, vigorous stirring | Minimizes by-products like CATA |

| Purification | Crystallization, filtration | Ambient to cooling | High purity final product |

Summary and Expert Insights

The preparation of this compound involves a multi-step synthetic route combining aromatic substitution chemistry with isoxazole ring construction and carboxylic acid functionalization. While direct synthetic protocols for this exact compound are scarce, analogous processes for related 5-methylisoxazole-4-carboxylic acid derivatives provide a robust framework.

Key points include:

- Starting from substituted phenylboronic acids ensures the correct substitution pattern on the aromatic ring.

- Employing hydroxylamine sulfate and optimized reaction conditions reduces impurities.

- Acid chloride intermediates are formed under anhydrous conditions to facilitate further functionalization.

- Industrial scale synthesis benefits from continuous flow techniques and solvent optimization to maximize yield and purity.

These methods collectively ensure the production of high-quality this compound suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives

The carboxylic acid group participates in classical acid-mediated reactions:

Example: Amidation with trifluoromethyl aniline yields pharmaceutically relevant anilides via low-temperature coupling to suppress impurities .

Isoxazole Ring Reactivity

The isoxazole core undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Nitration : Directed by the methoxy group’s +M effect, occurring at the para position relative to the methoxy substituent.

-

Halogenation : Bromination with Br₂/FeBr₃ selectively targets the 5-methyl group’s adjacent position.

Ring-Opening Reactions

| Condition | Outcome | Application |

|---|---|---|

| Strong acid (H₂SO₄) | Hydrolysis to β-ketoamide derivatives | Synthesis of linear intermediates |

| Base (NaOH, Δ) | Cleavage to enolates | Precursors for fused heterocycles |

Aromatic Ring Functionalization

The 4-fluoro-2-methoxyphenyl group undergoes directed metallation and cross-coupling:

| Reaction | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | Biaryl derivatives |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | Aminated analogs |

The methoxy group enhances electron density at the ortho position, favoring C–H activation for regioselective modifications.

Stability and By-Product Mitigation

Applications De Recherche Scientifique

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Key Observations:

- Halogenated Derivatives : Chloro and bromo substituents enhance molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility. For example, 3-(2,6-dichlorophenyl) derivatives exhibit high melting points (221–222°C) .

- Fluoro-Methoxy Combination : The target compound’s dual substituents may balance electronic effects—fluoro withdraws electrons, while methoxy donates them, creating a polarized aromatic system. This could optimize interactions with enzymes or receptors in drug design.

Yield Trends :

Physicochemical Properties

Activité Biologique

3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 251.214 g/mol

- CAS Registry Number : 1370418-85-1

The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and other enzymes. The presence of the isoxazole ring is crucial for its activity, as it allows for specific interactions with target proteins.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HCT116 | 7.76 | Induction of apoptosis |

| OVCAR-8 | 9.76 | Cell cycle arrest |

| MCF-7 | 168.78 | G1 phase arrest, apoptosis |

These results indicate that the compound may effectively target cancer cells by disrupting their normal growth and survival pathways.

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, which are critical in regulating cellular functions and are often implicated in cancer progression. Notably, it exhibits selectivity towards specific kinases, enhancing its therapeutic potential while minimizing off-target effects.

Case Studies

-

Study on Antiproliferative Activity :

A study demonstrated that this compound showed significant antiproliferative activity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G1 phase. -

Kinase Selectivity Panel :

In a kinase panel assay, the compound displayed a favorable selectivity profile against multiple kinases, suggesting that it could serve as a lead compound for developing targeted therapies in oncology.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the substituents on the isoxazole ring have been explored to improve potency and selectivity against specific cancer types.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and what are common intermediates?

A typical synthesis involves cyclocondensation of a β-ketoester with hydroxylamine to form the isoxazole ring. For the 4-fluoro-2-methoxyphenyl substituent, a Friedel-Crafts acylation or Suzuki-Miyaura coupling may be used to introduce the aromatic group. A key intermediate is 5-methylisoxazole-4-carboxylic acid chloride, which can react with substituted anilines or aryl boronic acids under palladium catalysis . Post-synthetic purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. What analytical methods are suitable for characterizing this compound’s purity and structural integrity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) to assess purity (>95% recommended for biological assays) .

- NMR : Confirm substitution patterns via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, isoxazole protons at δ 6.2–6.5 ppm) and -NMR (carboxylic acid carbon at ~170 ppm) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M–H] ions.

Q. What are the known biological targets or mechanisms associated with this compound?

Isoxazole derivatives often inhibit enzymes like dihydroorotate dehydrogenase (DHODH) or modulate kinase activity. For example, Leflunomide (a structurally similar compound) targets DHODH, impairing pyrimidine synthesis in lymphocytes . Preliminary assays could include DHODH inhibition studies using spectrophotometric monitoring of dihydroorotate oxidation .

Advanced Research Questions

Q. How can researchers optimize the yield of the carboxylic acid moiety during synthesis?

- pH Control : Maintain a mildly acidic environment (pH 4–5) during hydrolysis of ester intermediates to prevent decarboxylation .

- Protecting Groups : Use tert-butyl esters for the carboxylic acid, which can be cleaved with trifluoroacetic acid without side reactions .

- Catalysis : Employ lipases or transition-metal catalysts (e.g., Pd/C) for selective ester hydrolysis .

Q. How should contradictory data in enzyme inhibition assays be resolved?

- Assay Standardization : Compare results against positive controls (e.g., Leflunomide for DHODH) under identical buffer conditions (pH 7.4, 25°C) .

- Orthogonal Assays : Validate findings using cellular models (e.g., lymphocyte proliferation assays) alongside enzymatic studies .

- Structure Verification : Recheck compound purity via HPLC and NMR to rule out degradation products .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (1–9) to identify degradation pathways .

- LC-MS Stability Screening : Monitor decomposition products in simulated gastric fluid (pH 2) and plasma (37°C) over 24 hours .

- Crystallography : Analyze crystal structure (if feasible) to identify vulnerable bonds (e.g., ester linkages) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog Synthesis : Modify the 4-fluoro-2-methoxyphenyl group (e.g., replace fluorine with chlorine or methoxy with ethoxy) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for DHODH or other targets .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., isoxazole oxygen) using software like Schrödinger .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.